molecular formula C10H14BrN3S B6470220 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine CAS No. 2640846-92-8

5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine

Cat. No.: B6470220
CAS No.: 2640846-92-8
M. Wt: 288.21 g/mol
InChI Key: QVMATXCOWFGONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a methylsulfanyl group at position 2, a piperidine substituent at position 4, and a bromine atom at position 3. Its structural framework allows for diverse chemical modifications, making it a scaffold of interest in drug discovery.

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3S/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMATXCOWFGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloropyrimidine, methylthiol, and piperidine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-bromo-4-chloropyrimidine with a methylthiol group under basic conditions to form 5-bromo-2-(methylsulfanyl)pyrimidine.

    Piperidine Substitution: In the second step, the bromine atom in 5-bromo-2-(methylsulfanyl)pyrimidine is substituted with a piperidin-1-yl group using piperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or sulfur atoms, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced sulfur compounds.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling pathways relevant to the disease being studied.

Comparison with Similar Compounds

Pharmacological Activity

  • Analogues: 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine: Exhibits antimalarial activity, suggesting bromopyrimidines/pyridines may target parasitic enzymes . Pyrrolidine-containing derivatives: Demonstrated kinase inhibition in cancer models due to improved target engagement .

Physicochemical Properties

Property Target Compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 5-Bromo-2-(piperidin-4-yloxy)pyrimidine
Molecular Weight ~316.3 g/mol (calculated) 315.6 g/mol 272.14 g/mol
LogP (Predicted) 3.2 2.8 1.9
Hydrogen Bond Acceptors 4 3 3

Notes:

  • The higher LogP of the target compound (3.2 vs. 1.9–2.8) suggests superior membrane permeability, critical for CNS-targeting drugs .
  • Hydrogen-bonding capacity : The piperidine nitrogen and pyrimidine core enable interactions with polar residues in enzymatic binding sites .

Biological Activity

5-Bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula for this compound is C10_{10}H12_{12}BrN3_3S, with a molecular weight of 284.19 g/mol. The structure features a pyrimidine ring substituted with a bromine atom, a methylsulfanyl group, and a piperidinyl moiety.

Synthesis:
The synthesis typically involves:

  • Nucleophilic Substitution: The reaction starts with 2-bromo-4-chloropyrimidine reacting with methylthiol under basic conditions to form 5-bromo-2-(methylsulfanyl)pyrimidine.
  • Piperidine Substitution: The bromine atom in the product is then substituted with a piperidin-1-yl group using piperidine in the presence of a base.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has shown potential as an inhibitor for various kinases, which are crucial in cancer cell signaling pathways.

Anticancer Properties

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds related to this compound have been tested against multiple cancer cell lines, showing IC50_{50} values ranging from 29 to 59 µM against different types of cancer cells .

Table 1: IC50_{50} Values for Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound AHepG240
Compound BHeLa50
Compound CMDA-MB-23155

Study on Cellular Mechanisms

In one study, the compound was evaluated for its ability to induce apoptosis in HepG2 liver cancer cells. The results indicated that treatment led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This suggests that the compound effectively triggers programmed cell death pathways in cancerous cells .

In Silico Studies

Molecular docking studies have revealed that this compound can bind effectively to active sites of various target proteins, similar to known inhibitors like sunitinib. This binding affinity is crucial for understanding its potential therapeutic applications.

Medicinal Chemistry

This compound serves as a versatile building block in drug discovery. Its unique structure allows for modifications that can enhance its biological activity, making it valuable in the development of new therapeutic agents targeting specific diseases.

Chemical Biology

The compound is also utilized as a probe in chemical biology to study various biological pathways and mechanisms. Its interactions with proteins and nucleic acids can provide insights into cellular processes and disease mechanisms.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-bromo-2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine, and what critical reaction parameters must be optimized?

Answer:
The synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. First, bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). The methylsulfanyl group is introduced via thiolation, where a methylthiol nucleophile displaces a leaving group (e.g., chloride) at the 2-position. Finally, the piperidin-1-yl moiety is incorporated through a nucleophilic aromatic substitution (SNAr) at the 4-position, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF) to stabilize intermediates . Key parameters include temperature control to prevent side reactions, stoichiometric ratios to ensure complete substitution, and purification via column chromatography to isolate the product.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structural and electronic properties?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 13.6081 Å, b = 14.7502 Å, α = 74.439°) have been resolved, revealing bond angles and torsion angles critical for validating synthetic accuracy . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and electronic environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., M = 535.47 g/mol for derivatives) .
  • UV-Vis Spectroscopy : To assess π→π* transitions in the pyrimidine ring, influenced by bromine and sulfur substituents.

Advanced: How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state packing of this compound, and what functional implications arise?

Answer:
In the crystalline state, π-π stacking between pyrimidine rings stabilizes the lattice, with centroid-to-centroid distances of ~3.40 Å observed in related derivatives . Additionally, weak hydrogen bonds (C–H⋯O/N) and van der Waals interactions between the piperidinyl group and adjacent molecules contribute to dense packing. These interactions impact material properties such as melting points, solubility, and stability. For instance, tighter packing due to aromatic stacking may reduce solubility in non-polar solvents, necessitating polar solvents for recrystallization .

Advanced: What experimental strategies can address contradictions in reported biological activities of structurally analogous pyrimidine derivatives?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. To resolve these:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methylsulfanyl with sulfonamide) and test against standardized biological targets (e.g., kinases, GPCRs) .
  • Dose-Response Analysis : Establish IC50_{50}/EC50_{50} curves under consistent conditions (pH, temperature) to quantify potency differences.
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and affinity differences caused by bromine’s steric effects or piperidinyl conformational flexibility .

Advanced: How can the electronic effects of bromine and methylsulfanyl substituents guide the design of derivatives for targeted biological applications?

Answer:
The bromine atom acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and enhancing electrophilicity at adjacent positions for further functionalization. The methylsulfanyl group provides moderate electron-donating effects, balancing reactivity and stability. Together, these substituents create a tunable electronic landscape:

  • Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at the 5-position.
  • Methylsulfanyl : Can be oxidized to sulfone (-SO2_2-) for enhanced hydrogen-bonding capacity in enzyme inhibition .
    Methodologically, time-resolved FTIR and cyclic voltammetry are used to map substituent effects on redox potentials and charge distribution .

Advanced: What are the challenges in resolving crystallographic disorder in derivatives of this compound, and how can they be mitigated?

Answer:
Disorder often arises from flexible piperidinyl groups or overlapping sulfanyl substituents. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion (e.g., data collected at 293 K with Oxford Diffraction Xcalibur Sapphire3 CCD) .
  • Multi-Scan Absorption Correction : Corrects for anisotropic diffraction effects (e.g., Tmin/Tmax = 0.920/1.000) .
  • Refinement Constraints : Apply restraints to bond lengths/angles using software like SHELXL .

Advanced: How does the methylsulfanyl group influence the compound’s reactivity in photochemical or catalytic reactions?

Answer:
The methylsulfanyl group acts as a photosensitizer due to its lone pairs, enabling UV-light-mediated reactions (e.g., [2+2] cycloadditions). In catalysis, it can coordinate to transition metals (e.g., Pd, Cu) to stabilize intermediates in cross-coupling reactions. However, its electron-rich nature may also deactivate catalysts, requiring optimization of ligand-metal ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.